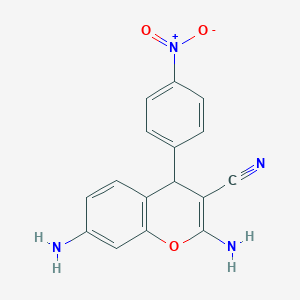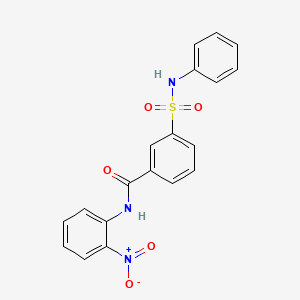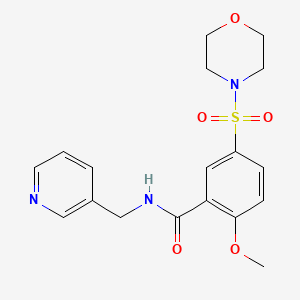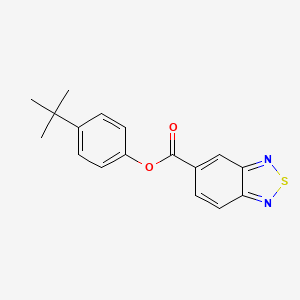![molecular formula C17H18Cl2O3S B5023677 1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B5023677.png)
1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol, commonly known as CBPS, is a chemical compound that has gained significant attention in the field of scientific research. Its unique chemical structure and properties make it a promising candidate for various applications, including in the field of medicine. In
作用機序
The exact mechanism of action of CBPS is not fully understood. However, studies have suggested that CBPS exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression and cell growth. CBPS has also been shown to inhibit the activity of Akt, a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CBPS has been shown to have a range of biochemical and physiological effects. Studies have shown that CBPS can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of various oncogenes. CBPS has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its cardioprotective effects.
実験室実験の利点と制限
One of the main advantages of CBPS for lab experiments is its strong anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, CBPS has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of CBPS is its low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of CBPS. One area of interest is the development of new cancer therapies based on CBPS. Additionally, further studies are needed to fully understand the mechanism of action of CBPS and its potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Finally, there is a need for the development of new methods for the synthesis and administration of CBPS to improve its efficacy and safety.
合成法
CBPS can be synthesized using a multistep process, starting with the reaction of 4-chlorobenzyl alcohol with thionyl chloride to form 4-chlorobenzyl chloride. The resulting compound is then reacted with sodium hydroxide to form 4-chlorobenzyl alcohol sulfate, which is further reacted with 1-chloro-2-propanol to form CBPS.
科学的研究の応用
CBPS has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Studies have shown that CBPS has strong anti-tumor activity and can inhibit the growth of cancer cells. It has also been shown to have hypoglycemic and hypolipidemic effects, making it a potential candidate for the treatment of diabetes and other metabolic disorders. Additionally, CBPS has been shown to have cardioprotective effects, making it a promising candidate for the treatment of cardiovascular diseases.
特性
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-[(4-chlorophenyl)methylsulfinyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3S/c18-15-5-1-13(2-6-15)9-22-10-17(20)12-23(21)11-14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAWTJCQWMBNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(CS(=O)CC2=CC=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]-1H-indazole trifluoroacetate](/img/structure/B5023597.png)

![N-(tert-butyl)-5-chloro-2-({1-[(4-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5023610.png)

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5023617.png)

![1-(2-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5023632.png)
![5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5023637.png)
![N-(4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-1-naphthamide](/img/structure/B5023645.png)
![methyl 2-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5023646.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5023649.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5023651.png)

![ethyl 2-({[(4-methoxyphenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5023664.png)